molecular formula C50H68N14O10 B069708 Bremelanotide CAS No. 189691-06-3

Bremelanotide

Número de catálogo: B069708
Número CAS: 189691-06-3
Peso molecular: 1025.2 g/mol
Clave InChI: FFHBJDQSGDNCIV-MFVUMRCOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bremelanotide es un péptido sintético que actúa como agonista del receptor de melanocortina. Se utiliza principalmente para el tratamiento del trastorno del deseo sexual hipoactivo en mujeres premenopáusicas. This compound es conocido por su capacidad para activar los receptores de melanocortina, que desempeñan un papel significativo en la excitación sexual y el deseo .

Mecanismo De Acción

Bremelanotide ejerce sus efectos activando los receptores de melanocortina, específicamente los subtipos MC1R, MC3R, MC4R y MC5R. Estos receptores están involucrados en varios procesos fisiológicos, incluida la excitación sexual, la regulación del apetito y la homeostasis energética. La activación de estos receptores conduce a la liberación de neurotransmisores como la dopamina, que desempeñan un papel crucial en el deseo y la excitación sexuales .

Análisis Bioquímico

Biochemical Properties

Bremelanotide interacts with various biomolecules, primarily the melanocortin receptors MC3R and MC4R . These receptors are found in the hypothalamus and are involved in food intake and energy homeostasis . By activating these receptors, this compound can influence biochemical reactions related to sexual desire and arousal .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It operates by binding to melanocortin receptors in the brain, particularly within the hypothalamus . This area is critical for hormonal regulation and motivational behaviors. Upon activation, these receptors trigger a cascade of neurological events, leading to increased sexual desire and arousal .

Molecular Mechanism

The molecular mechanism of this compound involves its agonistic action on several melanocortin receptors, with the highest affinity for MC1R and MC4R . It is known that MC4R receptors are present in many areas of the central nervous system .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to last between 24-72 hours after administration . It is recommended not to use more than two injections weekly . The stability of this compound is such that un-reconstituted lyophilized powder should be stored under refrigeration .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have potentially positive effects relating to hemorrhagic shock and reperfusion injury . The peptide can curb bodily irritation brought upon by various pathogens and irritants and can minimize the damage or dysfunction of blood vessels and other associated tissues .

Metabolic Pathways

This compound is a 7 amino acid peptide, and its metabolism consists of multiple hydrolysis reactions . Approximately 64.8% of a radiolabelled dose is excreted in the urine, and 22.8% of the dose is recovered in the feces .

Transport and Distribution

This compound is typically administered via subcutaneous injection, meaning it is injected into the fatty tissue just beneath the skin . This method allows for the peptide to be transported and distributed within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it acts on melanocortin receptors . The peptide initiates its action in the hypothalamus, leading to downstream effects on sexual desire and arousal .

Métodos De Preparación

Bremelanotide se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS). La síntesis implica la adición escalonada de aminoácidos protegidos a una resina sólida, seguida de desprotección y ciclización para formar la estructura peptídica final. El proceso incluye el uso de varios reactivos como aminoácidos protegidos con Fmoc, agentes de acoplamiento como HOBt y DIC, y agentes de desprotección como la piperidina .

Para la producción industrial, a menudo se emplea un método de síntesis en fase sólido-líquido. Este método implica sintetizar fragmentos de dipéptidos en la fase líquida y acoplarlos a una resina sólida. El producto final se obtiene mediante pasos de ciclización y purificación, asegurando una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Bremelanotide experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse para formar enlaces disulfuro, que son cruciales para su estabilidad y actividad.

    Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, lo que lleva a la formación de péptidos lineales.

    Sustitución: Las reacciones de sustitución pueden modificar residuos específicos de aminoácidos, alterando las propiedades y la actividad del péptido.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el ditiotreitol y varios derivados de aminoácidos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen variantes de péptidos cíclicos y lineales .

Aplicaciones Científicas De Investigación

Treatment of Hypoactive Sexual Desire Disorder

Clinical Efficacy:

Bremelanotide has been evaluated extensively in clinical trials for its efficacy in treating HSDD. The pivotal RECONNECT trials (Phase 3) demonstrated that this compound significantly improved sexual desire and reduced distress related to low sexual desire in premenopausal women. In these trials, participants receiving this compound reported statistically significant increases in Female Sexual Function Index-desire domain scores compared to placebo groups. The results indicated an average increase of 0.35 points (P<.001) across integrated studies, highlighting its effectiveness .

Safety Profile:

The safety profile of this compound was deemed favorable, with most treatment-emergent adverse events being mild to moderate in intensity. Common side effects included nausea, flushing, and headache, occurring in over 10% of participants . The long-term safety and efficacy were further confirmed in a 52-week open-label extension study, where sustained improvements in sexual desire were reported .

Potential Applications Beyond HSDD

Combination Therapy for Erectile Dysfunction:

Recent developments have explored the use of this compound in combination with phosphodiesterase type 5 (PDE5) inhibitors for the treatment of erectile dysfunction (ED). A Phase 2 study was initiated to evaluate this combination therapy, particularly for patients who did not respond to PDE5 inhibitor monotherapy. The rationale behind this approach is that this compound may provide synergistic effects when combined with these traditional ED treatments .

Mechanism of Action:

This compound operates through the activation of melanocortin receptors, which are implicated in various physiological processes including sexual arousal. By modulating these pathways, this compound can enhance sexual desire and arousal mechanisms that are often dysregulated in individuals with HSDD .

Case Study: Recalcitrant Priapism

A notable case study reported severe adverse effects associated with this compound, including recalcitrant priapism and tachycardia. This highlights the importance of monitoring patients for potential complications during treatment . Such findings underscore the necessity for further research into the safety parameters and risk management when prescribing this compound.

Data Summary Table

Application Population Efficacy Results Common Side Effects
Treatment of HSDDPremenopausal womenIncrease in sexual desire scores (0.35 points)Nausea, flushing, headache
Combination therapy for EDED patients non-responsive to PDE5iUnder investigationNot yet established
Long-term safetyParticipants from RECONNECT trialsSustained improvements over 52 weeksMild to moderate adverse events

Comparación Con Compuestos Similares

Bremelanotide es único en comparación con otros compuestos similares debido a su acción específica sobre los receptores de melanocortina. Los compuestos similares incluyen:

    Flibanserina: Un agente de acción central utilizado para el tratamiento del trastorno del deseo sexual hipoactivo. A diferencia de this compound, la flibanserina actúa sobre los receptores de serotonina.

    Melanotan II: Otro agonista del receptor de melanocortina, utilizado principalmente por sus efectos bronceadores. .

La singularidad de this compound radica en su acción dirigida a los receptores de melanocortina, lo que lo convierte en un tratamiento más eficaz y específico para el trastorno del deseo sexual hipoactivo.

Actividad Biológica

Bremelanotide, a cyclic heptapeptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone, has garnered attention for its role in enhancing sexual desire and addressing hypoactive sexual desire disorder (HSDD) in premenopausal women. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound primarily acts as an agonist at melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), which is implicated in various physiological functions including appetite regulation and sexual behavior. The modulation of these receptors influences neurotransmitter pathways associated with sexual arousal and desire. Specifically, this compound is believed to enhance excitatory pathways while inhibiting those that lead to sexual inhibition, thus improving sexual responsiveness and desire in women with HSDD .

Study Overview

This compound's efficacy was evaluated through two pivotal phase 3 clinical trials (RECONNECT studies), which included 1,267 premenopausal women diagnosed with HSDD. Participants were randomized to receive either this compound (1.75 mg subcutaneously) or a placebo over a 24-week period. The primary endpoints were measured using the Female Sexual Function Index (FSFI) and the Female Sexual Distress Scale (FSDS) .

Results Summary

The results from both studies demonstrated statistically significant improvements in sexual desire and reductions in distress associated with low sexual desire:

Study Change in FSFI-D P-Value Change in FSDS-DAO P-Value
Study 3010.30<0.001-0.37<0.001
Study 3020.42<0.001-0.290.005
Integrated Studies0.35<0.001-0.33<0.001

These findings indicate that this compound significantly enhances sexual desire compared to placebo, with responder rates of approximately 58% for this compound versus 36% for placebo .

Safety Profile

This compound was generally well-tolerated among participants, although some adverse effects were noted:

  • Nausea : 40%
  • Flushing : 21%
  • Headache : 12%

Most adverse events were mild to moderate in intensity, indicating a favorable safety profile for long-term use .

Long-Term Efficacy

In an open-label extension of the RECONNECT studies lasting up to 76 weeks, patients continued to experience sustained improvements in sexual desire and reductions in distress, reinforcing the long-term efficacy of this compound . The changes observed in FSFI-D scores were greater than the minimal clinically important difference of +0.6, indicating meaningful clinical benefits over time .

Case Studies and Additional Research Findings

Several case studies have further elucidated the role of this compound in clinical practice:

  • Case Study A : A 39-year-old woman with a history of HSDD reported significant improvements in sexual satisfaction and frequency of sexual activity after initiating this compound treatment.
  • Case Study B : Another participant noted a marked reduction in anxiety related to sexual performance after consistent use of this compound over six months.

These anecdotal reports align with clinical trial findings, suggesting that this compound not only improves physiological responses but also enhances psychological well-being related to sexual health.

Propiedades

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHBJDQSGDNCIV-MFVUMRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893711
Record name Bremelanotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1025.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bremelanotide is an agonist of many melanocortin receptors which in order of potency are MC1R, MC4R, MC3R, MC5R, and MC2R. The mechanism by which agonism of these receptors translates to an improvement in hypoactive sexual desire disorder is currently unknown, however MC4R receptors are present in many areas of the central nervous system. MC3R and MC4R are found in the hypothalamus and are involved in food intake and energy homeostasis. One theory is that bremelanotide stimulates dopamine in the medial preoptic area, which is involved in the sexual behaviour of a number of organisms.
Record name Bremelanotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

189691-06-3
Record name Bremelanotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bremelanotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bremelanotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREMELANOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bremelanotide
Reactant of Route 2
Bremelanotide
Reactant of Route 3
Bremelanotide
Reactant of Route 4
Bremelanotide
Reactant of Route 5
Reactant of Route 5
Bremelanotide
Reactant of Route 6
Bremelanotide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.